REACTION_CXSMILES
|
N#N.[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10](/[C:13](/[CH3:21])=C/C2C=CC=CC=2)[O:11][CH:12]=1)=[O:7])[CH3:4].[OH2:22]>CC(C)=O>[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10]([C:13](=[O:22])[CH3:21])[O:11][CH:12]=1)=[O:7])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)/C(=C/C1=CC=CC=C1)/C
|
Name
|
RuCl3 hydrate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt in the dark for 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (500 mL) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (1:0 to 1:5 petroleum ether-Et2O)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |